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Molecular Mechanism of Action

JM03 is a derivative of the marketed drug crotamiton, created by replacing the ortho-methyl group on its

benzene ring with an ortho-fluoro group. This structural optimization resulted in significantly better

lifespan-extension and stress-resistance activity than the parent compound [1].

The compound exerts its anti-aging effects in C. elegans primarily through the following mechanism [1] [2]:

Primary Target: JM03 functions by inhibiting OSM-9, a TRPV channel protein (osmotic avoidance

abnormal-9).
Key Pathway: Inhibition of OSM-9 leads to the activation of the SKN-1 signaling pathway. SKN-1 is

the C. elegans homolog of the mammalian Nrf2 transcription factor, a master regulator of oxidative
stress response.

Downstream Effects:
Improved Proteostasis: SKN-1 activation upregulates genes associated with protein

homeostasis. This helps reduce the aggregation of toxic proteins, such as polyglutamine (Q35).
Enhanced Stress Resistance: The pathway boosts the worm's ability to resist both oxidative

and hypertonic stress.
Lifespan Extension: These combined cellular improvements contribute to a significant

extension of lifespan.

It is specifically noted that JM03 acts through OSM-9, and not through the related protein OCR-2 (osm-

9/capsaicin receptor related-2) [1].

The following diagram illustrates this core mechanism and the key experimental workflow from the study:
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Experimental Workflow & Core Finding

Mechanism of Action Elucidated

Phenotypic Screening
of 1,072 Marketed Drugs

Hit: Crotamiton
Showed Lifespan Extension

Structural Optimization
(ortho-methyl → ortho-fluoro)

Lead: JM03

JM03 Treatment

Inhibits OSM-9

Activates SKN-1
(Nrf2 homolog)

Key Outcomes

↑ Proteostasis
(Reduced Q35 aggregation)

↑ Oxidative & Hypertonic
Stress Resistance

Lifespan Extension
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Diagram of JM03 research workflow and anti-aging mechanism.

Summary of Quantitative Data

The study provided quantitative data on JM03's efficacy. The tables below summarize the key phenotypic

outcomes and the comparison with the parent compound, crotamiton.

Table 1: Lifespan Extension in C. elegans [1]

Compound /
Condition

Concentration
Mean Lifespan Extension
(vs. Control)

Notes

Crotamiton 100 µM ~10% increase Selected from initial screening
of 1,072 drugs.

JM03 Not Specified Significantly greater than
Crotamiton (p < 0.01)

Optimized derivative with
ortho-fluoro substitution.

JM03 (without
FUdR)

Not Specified Lifespan extension confirmed Effect is independent of the
contraceptive FUdR.

Table 2: Stress Resistance and Healthspan Phenotypes [1]

Assay Type Phenotype Observed Implication

Oxidative Stress
Resistance

Improved Enhanced cellular ability to handle

reactive oxygen species.

Hypertonic Stress
Resistance

Improved Enhanced cellular ability to handle

osmotic stress.

Proteostasis Assay (Q35
Aggregation)

Reduced aggregation Improved protein homeostasis, a key

factor in aging.
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Assay Type Phenotype Observed Implication

Healthspan (Movement) Delayed age-dependent
deterioration

Improved quality of life in addition to
lifespan.

Table 3: Safety and Selectivity Profiles [1]

Assay Result Implication

Reproductive Capacity (C.
elegans)

No change at 400 µM Suggests JM03 is not toxic to the worms
at tested doses.

Cytotoxicity (Human MRC-5
lung fibroblasts)

No toxicity up to 400 µM Suggests a potential safety window for
mammalian cells.

Anti-scabies activity
correlation

Lifespan effect not linked
to scabies resistance

The anti-aging mechanism is distinct from
crotamiton's known medicinal use.

Detailed Experimental Protocols

The research employed standard protocols in C. elegans aging research. Here are the detailed methodologies

for the key experiments cited.

Lifespan Assay

Organism: Caenorhabditis elegans (wild-type N2 strain).
Culture Conditions: Worms were maintained on nematode growth medium (NGM) plates seeded

with E. coli OP50 as a food source [1].
Compound Administration: Crotamiton, JM03, and other derivatives were dissolved and added

directly to the NGM agar at the desired concentrations (e.g., 100 µM, 400 µM).
Procedure: Synchronized populations of L4 larval-stage worms were transferred to compound-

containing plates. Typically, 60 worms per concentration were used for definitive assays. Worms
were transferred to fresh plates every day during the reproductive period and every 2-3 days

afterward. Survival was scored every 1-2 days. Worms that did not respond to gentle touch were
considered dead.
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Control: A control group was maintained on NGM plates containing only the vehicle used to dissolve

the compounds.
Statistical Analysis: Lifespan data were analyzed using survival statistics (e.g., log-rank test), and a

p-value of less than 0.01 was considered significant [1].

Oxidative and Hypertonic Stress Resistance Assays

Oxidative Stress: Synchronized, compound-treated young adult worms were transferred to NGM
plates containing hydrogen peroxide (H₂O₂). Survival was monitored and scored at regular intervals

(e.g., every hour) until all worms were dead [1].
Hypertonic Stress: Synchronized, compound-treated young adult worms were transferred to NGM

plates containing a high concentration of sodium chloride (NaCl) to create a hypertonic
environment. Survival was monitored and scored at regular intervals [1].

Analysis: For both assays, the results were compared to control groups, and the time taken for 50%
of the population to die was calculated.

Proteostasis Assay (Q35 Aggregation)

Strain: A transgenic C. elegans strain expressing a polyglutamine expansion protein (Q35::YFP) in
body wall muscles was used.

Procedure: Worms were treated with JM03 or a vehicle control from the L4 stage.
Measurement: The aggregation of the Q35::YFP protein was quantified by counting the fluorescent

foci in the worm's body wall muscles using fluorescence microscopy or by measuring the
fluorescence intensity. A reduction in the number or size of aggregates in the treated group indicates

improved proteostasis [1].

Genetic Interaction Studies (OSM-9 vs. OCR-2)

Strains: The experiments were repeated in osm-9(ok1677) and ocr-2(ak47) mutant worms, which

have loss-of-function mutations in these specific genes.
Procedure: The lifespan extension and stress resistance assays were performed on these mutant

strains with and without JM03 treatment.
Interpretation: If JM03 fails to extend lifespan or improve stress resistance in the osm-9 mutant

but is still effective in the ocr-2 mutant, it confirms that OSM-9 is the specific genetic target
required for its activity [1].
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Research Context and Future Directions

It is important to note that this is a foundational discovery-phase study conducted in C. elegans. While the

mechanistic insights are robust within this model organism, JM03's efficacy and safety in mammalian

systems remain to be demonstrated. The study provides a strong rationale for further investigation,

including target validation in mammalian cells, pre-clinical testing in rodents, and assessment of

pharmacokinetics and toxicology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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